molecular formula C7H7NO3S B129042 4-Formylbenzenesulfonamide CAS No. 3240-35-5

4-Formylbenzenesulfonamide

Cat. No. B129042
CAS RN: 3240-35-5
M. Wt: 185.2 g/mol
InChI Key: PCPUKVSTMLHXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163906B2

Procedure details

A solution of ammonia (0.5 M in 1,4-dioxane, 5 mL) was added to 4-formylbenzenesulfonyl chloride (0.5 g), followed by DCM (10 mL). The reaction mixture was stirred vigorously for 3 h at RT, then concentrated under reduced pressure. The crude residue was purified by flash chromatography to afford 4-formyl-benzenesulfonamide. MS=183.9 [M−H]−.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[O:3]>C(Cl)Cl>[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:1])(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.